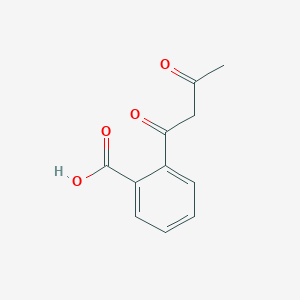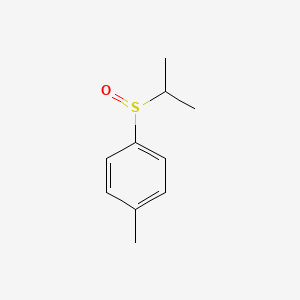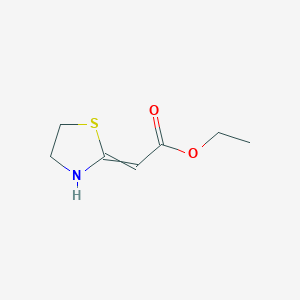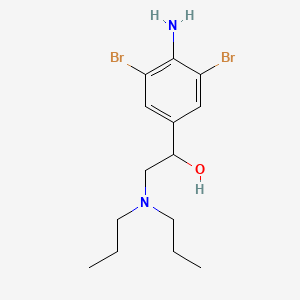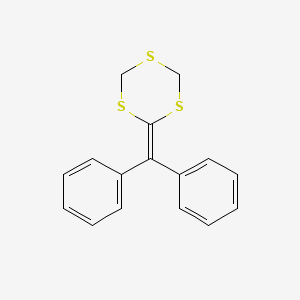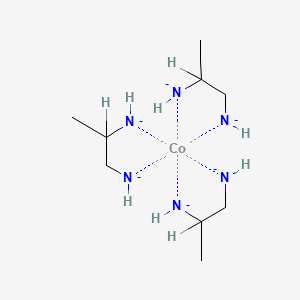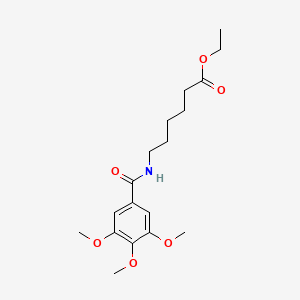
2-Heptanone, 7,7-dimethoxy-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Heptanone, 7,7-dimethoxy- is an organic compound belonging to the class of ketones It is characterized by the presence of a ketone functional group and two methoxy groups attached to the seventh carbon atom in the heptanone chain
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Heptanone, 7,7-dimethoxy- can be achieved through several methods. One common approach involves the reaction of heptanone with methanol in the presence of an acid catalyst to introduce the methoxy groups. The reaction conditions typically include a temperature range of 60-80°C and a reaction time of 4-6 hours. Another method involves the use of dimethyl sulfate as a methylating agent to introduce the methoxy groups.
Industrial Production Methods
Industrial production of 2-Heptanone, 7,7-dimethoxy- often involves large-scale batch reactors where the reaction conditions are carefully controlled to ensure high yield and purity. The process may include steps such as distillation and purification to isolate the desired product from by-products and impurities.
Análisis De Reacciones Químicas
Types of Reactions
2-Heptanone, 7,7-dimethoxy- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or aldehydes.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like halogens or nucleophiles can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of heptanoic acid or heptanal.
Reduction: Formation of 7,7-dimethoxyheptanol.
Substitution: Formation of various substituted heptanones depending on the substituent used.
Aplicaciones Científicas De Investigación
2-Heptanone, 7,7-dimethoxy- has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a solvent in various chemical reactions.
Biology: Studied for its potential role as a pheromone and its effects on biological systems.
Medicine: Investigated for its potential use as a local anesthetic and its interactions with biological targets.
Industry: Utilized in the production of fragrances, flavors, and as an intermediate in the synthesis of other chemicals.
Mecanismo De Acción
The mechanism of action of 2-Heptanone, 7,7-dimethoxy- involves its interaction with specific molecular targets and pathways. For example, as a pheromone, it binds to odorant receptors in rodents, triggering a behavioral response. In the context of its anesthetic properties, it may interact with ion channels or receptors in nerve cells, leading to the inhibition of nerve signal transmission.
Comparación Con Compuestos Similares
Similar Compounds
2-Heptanone: A ketone with a similar structure but without the methoxy groups.
Heptanal: An aldehyde with a similar carbon chain length.
7-Methoxyheptanone: A compound with only one methoxy group.
Uniqueness
2-Heptanone, 7,7-dimethoxy- is unique due to the presence of two methoxy groups, which impart distinct chemical properties and reactivity compared to its analogs. This structural feature makes it valuable in specific applications where these properties are advantageous.
Propiedades
Número CAS |
36727-64-7 |
|---|---|
Fórmula molecular |
C9H18O3 |
Peso molecular |
174.24 g/mol |
Nombre IUPAC |
7,7-dimethoxyheptan-2-one |
InChI |
InChI=1S/C9H18O3/c1-8(10)6-4-5-7-9(11-2)12-3/h9H,4-7H2,1-3H3 |
Clave InChI |
XHDQZRPNGLIVHF-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)CCCCC(OC)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


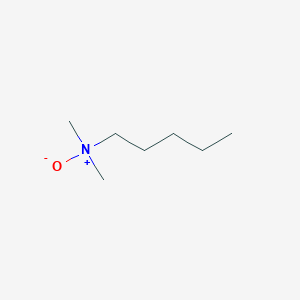
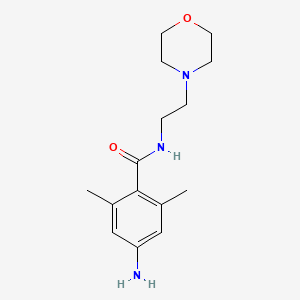
![2-[3-(6-Chloro-9h-purin-9-yl)-2-oxopyrrolidin-1-yl]ethyl acetate](/img/structure/B14667782.png)

![(7R,8R)-2-benzoyl-8-chloro-1,2-diazabicyclo[5.2.0]nona-3,5-dien-9-one](/img/structure/B14667796.png)

